molecular formula C12H16ClNO B1466494 1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol CAS No. 1481370-57-3

1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol

Cat. No. B1466494
CAS RN: 1481370-57-3
M. Wt: 225.71 g/mol
InChI Key: AJAVNLCDKLXBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol” is a chemical compound that is an intermediate in the synthesis of ketamine . It is also known as “Ketamine Precursor A” or "Ketamine Related Compound A" .


Synthesis Analysis

The synthesis of this compound has been done in five steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent. This is followed by dehydration in the presence of an acidic ionic liquid, 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane] imidazolium hydrogen sulfate to obtain 1-(2-chlorophenyl)-cyclohexene .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H16ClNO . Its average mass is 237.725 Da and its monoisotopic mass is 237.092041 Da .


Chemical Reactions Analysis

The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methylamine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .

Scientific Research Applications

Anticonvulsant Enaminones and Hydrogen Bonding Studies

A study by Kubicki et al. (2000) on the hydrogen bonding in anticonvulsant enaminones provides insight into the molecular structures and interactions of compounds with similar structural features. The research examines the crystal structures of three anticonvulsant enaminones, highlighting the importance of hydrogen bonding and molecular conformations in understanding the activity and properties of such compounds (Kubicki, Bassyouni, & Codding, 2000).

Organotin(IV) Complexes in Anticancer Research

Basu Baul et al. (2009) discuss the synthesis, structural characterization, and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes, tested against various human tumor cell lines, demonstrate the potential of organometallic compounds in the development of new anticancer drugs, showcasing the relevance of structurally complex molecules in pharmacological applications (Basu Baul, Basu, Vos, & Linden, 2009).

Synthesis and Stereochemistry of Cyclopentane Derivatives

Research by Davies et al. (2003) on the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylates through kinetic resolution highlights advancements in synthetic organic chemistry. This work emphasizes the importance of stereochemistry and efficient synthesis methods in creating molecules with potential medicinal and chemical applications (Davies et al., 2003).

Biohydroxylation and Chiral Auxiliaries

A study by Raadt et al. (2000) on the use of chiral auxiliaries in the biohydroxylation of unactivated methylene groups using Beauveria bassiana demonstrates the application of biocatalysis in organic synthesis. This approach, targeting cyclopentanone derivatives, illustrates the utility of microbial transformations in the selective modification of complex organic molecules, offering paths to chiral compounds (Raadt, Fetz, Griengl, Klingler, Kopper, Krenn, Münzer, Ott, Plachota, Weber, Braunegg, Mosler, & Saf, 2000).

properties

IUPAC Name

1-[(2-chloroanilino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-10-5-1-2-6-11(10)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAVNLCDKLXBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.